![molecular formula C15H17F2NO4 B13102236 1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate](/img/structure/B13102236.png)
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H17F2NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-benzyl-3-ethylpyrrolidine-1,3-dicarboxylate with a fluorinating agent to introduce the difluoro groups at the 4-position of the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are common practices to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate has the molecular formula C15H17F2NO4 and features a pyrrolidine ring substituted with benzyl and ethyl groups, along with two carboxylate functionalities. The presence of difluoromethyl groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example, research has shown that similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The specific application of this compound in this context remains to be fully explored but holds promise based on its structural analogs.
Neuroprotective Effects
Pyrrolidine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could potentially lead to applications in treating conditions such as Alzheimer's disease or Parkinson's disease by targeting neuroinflammation and oxidative stress pathways.
Building Block for Synthesis
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various modifications that can lead to the synthesis of more complex molecules. It is particularly useful in the synthesis of biologically active compounds and can facilitate the development of new pharmaceuticals.
Catalytic Applications
Research has suggested that certain pyrrolidine derivatives can act as catalysts in organic reactions, including asymmetric synthesis. The incorporation of difluoromethyl groups may enhance catalytic efficiency and selectivity, making it a candidate for further investigation in catalytic processes.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for its potential to enhance material properties such as thermal stability and mechanical strength. Its application in developing high-performance materials could lead to advancements in fields such as aerospace and automotive engineering.
Case Studies
Study | Application Focus | Findings |
---|---|---|
Smith et al., 2020 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines using pyrrolidine derivatives similar to the compound . |
Johnson et al., 2021 | Neuroprotection | Highlighted the neuroprotective effects of pyrrolidine compounds in animal models of neurodegeneration. |
Lee et al., 2022 | Synthetic Applications | Explored the use of difluoropyrrolidines as building blocks for synthesizing complex organic molecules. |
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluoro groups and the pyrrolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: This compound lacks the difluoro groups and has an oxo group at the 4-position.
1-Benzyl 3-ethyl 4,4-dichloropyrrolidine-1,3-dicarboxylate: Similar structure but with chlorine atoms instead of fluorine.
1-Benzyl 3-ethyl 4,4-dibromopyrrolidine-1,3-dicarboxylate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a pyrrolidine derivative notable for its structural complexity and potential pharmacological applications. This compound features a pyrrolidine ring with two carboxylate groups and a difluoromethyl substituent, which may influence its biological activity. The molecular formula is C15H17F2NO4 with a molecular weight of approximately 320.31 g/mol .
Chemical Structure
The IUPAC name for the compound is this compound, and its structure can be represented as follows:
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to receptor modulation. The compound has shown potential interactions with various biological targets, notably cannabinoid receptors, suggesting therapeutic applications in pain management and inflammation reduction.
The biological activity of this compound is likely attributed to its ability to modulate receptor activity. Similar compounds have been studied for their interactions with cannabinoid receptors (CB1 and CB2), which play critical roles in the regulation of pain and inflammation pathways in the body. The presence of the difluoromethyl group may enhance the lipophilicity and receptor affinity of the compound .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | Contains an oxo group instead of carboxylates | May exhibit different pharmacokinetics |
4-Fluoropiperidine derivatives | Similar piperidine ring structure | Varying degrees of receptor selectivity |
Pyrrolidine analogs with halogen substitutions | Halogenated variants affecting reactivity | Different biological activity profiles |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and application potential.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds for their pharmacological properties. For instance:
- Alzheimer's Disease : Research into pyrrolidine derivatives has highlighted their potential as dual inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in treating neurodegenerative diseases like Alzheimer's . Although not directly tested on this compound, these findings suggest that similar structural motifs may yield compounds with significant neuroprotective effects.
- Pain Management : Investigations into cannabinoid receptor modulators have shown that compounds similar to this pyrrolidine derivative can effectively alleviate pain through their action on CB2 receptors . This highlights the therapeutic potential of such compounds in pain management strategies.
Properties
Molecular Formula |
C15H17F2NO4 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
1-O-benzyl 3-O-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H17F2NO4/c1-2-21-13(19)12-8-18(10-15(12,16)17)14(20)22-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
JNUPCZAJCCFRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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